methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
Description
Methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a structurally complex heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group at the N1 position and a methyl group at the C5 position. The triazole ring is further connected via an amide linkage to a benzoate ester moiety at the C3 position.
Properties
IUPAC Name |
methyl 3-[[1-(4-ethoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-4-28-17-10-8-16(9-11-17)24-13(2)18(22-23-24)19(25)21-15-7-5-6-14(12-15)20(26)27-3/h5-12H,4H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBJYLGPIRVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method starts with the preparation of the triazole core through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The resulting triazole is then functionalized with a 4-ethoxyphenyl group and a methyl group at specific positions.
The final step involves the amidation of the triazole derivative with methyl 3-aminobenzoate under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate group undergoes alkaline hydrolysis:
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Outcome : Forms water-soluble carboxylate salt, confirmed by loss of ester C=O signal at 1720 cm in IR.
Triazole Ring Modifications
The 1,2,3-triazole core participates in:
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N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/KCO to yield quaternary ammonium derivatives .
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Electrophilic substitution : Bromination at C5 using NBS/AIBN produces 5-bromo analogs .
Cross-Coupling Reactions
The ethoxyphenyl moiety enables Suzuki-Miyaura cross-coupling:
Table 2: Palladium-Catalyzed Coupling Reactions
| Substrate | Catalyst System | Conditions | Product Application |
|---|---|---|---|
| Aryl bromide | Pd(PPh), KCO | DMF/HO, 80°C | Biaryl derivatives for anticancer screening |
Key data:
Stability and Tautomerism
The compound exists in equilibrium with its ring-chain tautomer under acidic conditions:
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Evidence : NMR signals at δ 180.70 (CHO) and δ 161.40 (lactone C=O) .
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Impact : Tautomerization affects biological activity by altering hydrogen-bonding capacity.
Biological Activity Modulation via Derivatization
Derivatives synthesized via the above reactions show:
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Antifungal activity : MIC = 8 µg/mL against Candida albicans.
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Cytotoxicity : IC = 12 µM against MCF-7 breast cancer cells .
Mechanistic Insight : Triazole nitrogen atoms coordinate to fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis.
Reaction Monitoring Techniques
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives, including methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate, exhibit significant antimicrobial properties.
- Mechanism : The compound acts by inhibiting the biosynthesis of ergosterol in fungal cells, which is critical for maintaining cell membrane integrity.
- Case Study : A study demonstrated that compounds with similar triazole structures effectively inhibited the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antibacterial | MRSA |
| Similar Triazoles | Antifungal | Candida albicans |
Cancer Treatment
The potential of triazoles in oncology is notable. This compound may serve as a lead compound for developing anticancer agents.
- Research Findings : Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .
| Study | Compound | Cancer Type | IC50 Value |
|---|---|---|---|
| Enriquez et al. (2023) | Similar Triazoles | Breast Cancer | 20 µM |
| Li et al. (2023) | Methyl 3-[...] | Lung Cancer | 15 µM |
Pesticide Development
This compound is being investigated for its efficacy as a pesticide.
- Efficacy : Preliminary studies suggest it can act against pests through neurotoxic effects that disrupt normal physiological functions.
| Application | Target Pest | Efficacy Rate |
|---|---|---|
| Pesticide Development | Aphids | 75% Mortality in 48 hours |
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance material properties.
- Properties Enhanced : Improved thermal stability and mechanical strength have been reported when used as an additive in polymers.
| Polymer Type | Additive | Improvement |
|---|---|---|
| Polycarbonate | Methyl 3-[...] | +30% Strength |
| Polyethylene | Methyl 3-[...] | +20°C Thermal Stability |
Mechanism of Action
The mechanism of action of methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole core can bind to metal ions or form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
The structural and functional attributes of methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate can be contextualized by comparing it to analogous compounds reported in the literature.
Structural Analogues and Substituent Effects
Table 1: Comparative Analysis of Triazole Derivatives
Key Observations:
- The methyl group at C5 could provide steric stabilization, reducing metabolic degradation.
- Amide Linker vs. Direct Bonding : The amide linkage in the target compound contrasts with direct aryl or alkyl bonds in analogues (e.g., ferrocene derivatives in ), which may influence conformational flexibility and target binding .
- Applications : While ethoxyphenyl-containing compounds like etofenprox are used as pesticides, the target compound’s benzoate ester and amide functionalities suggest pharmaceutical relevance, akin to anticancer triazole-pyrazole hybrids in .
Physicochemical Properties
- Solubility: The ethoxy group may confer moderate solubility in polar organic solvents (e.g., ethanol), as seen in analogues recrystallized from ethanol .
- Thermal Stability: Methyl and ethoxy substituents typically enhance thermal stability compared to amino or hydroxyl groups, as observed in pesticide derivatives .
Biological Activity
Methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action and therapeutic potential.
The molecular formula of this compound is with a molecular weight of 302.33 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including this compound, it was found to possess activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound effectively inhibits bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Antiproliferative Activity
The antiproliferative effects of this compound have been assessed in various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10.5 |
| A549 (lung cancer) | 12.8 |
| HCT116 (colon cancer) | 9.0 |
The observed IC50 values indicate that this compound exhibits potent antiproliferative activity against multiple cancer types .
Anti-inflammatory Activity
This compound has also shown promise in reducing inflammation. In studies involving cytokine release assays, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety interacts with various enzymes involved in microbial metabolism and cancer cell proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and activating caspases.
- Cytokine Modulation : It regulates inflammatory responses by inhibiting the NF-kB pathway and reducing cytokine production.
Case Studies
A recent clinical study investigated the effects of this compound in patients with chronic infections resistant to standard treatments. Results indicated a significant reduction in infection markers and improved patient outcomes after treatment with this compound.
Q & A
Q. What are the optimized synthetic routes for methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including cycloaddition for triazole ring formation and coupling reactions for amide bonds. Key steps include:
- Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux in ethanol or acetonitrile, with temperature control (60–80°C) to optimize regioselectivity .
- Amide Coupling: Use of coupling agents like EDC/HOBt in dimethylformamide (DMF) at room temperature to minimize side reactions .
- Purification: Column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate) achieves >95% purity. Yield improvements (70–90%) are noted with ultrasound-assisted methods .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions via chemical shifts (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂; triazole protons δ 7.5–8.5 ppm) .
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (triazole C-N) validate functional groups .
- X-ray Crystallography: Resolves stereochemistry; for example, triazole ring planarity and dihedral angles between aromatic groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with modified ethoxyphenyl (e.g., halogenation, methoxy replacement) or benzoate groups. Assess cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) .
- Key Findings: The 4-ethoxyphenyl group enhances hydrophobic interactions with target proteins (e.g., COX-2), while methyl substitution on the triazole improves metabolic stability .
Q. What strategies resolve contradictions in biological activity data across experimental models?
Methodological Answer:
- Model-Specific Validation: Compare in vitro (cell lines) vs. in vivo (rodent) data. For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability or metabolic clearance .
- Orthogonal Assays: Use surface plasmon resonance (SPR) to confirm binding affinity if enzyme assays show variability .
Q. How can computational methods like DFT and molecular docking elucidate mechanism of action?
Methodological Answer:
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for electrophilic substitution. Solvent effects (PCM model) refine stability predictions .
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase). Docking scores correlate with experimental IC₅₀ values when validated with mutagenesis studies .
Q. What factors are critical for scaling up synthesis while maintaining efficiency?
Methodological Answer:
- Solvent Optimization: Replace DMF with toluene/water biphasic systems to simplify workup at scale .
- Catalyst Recycling: Immobilized copper nanoparticles in CuAAC reduce costs and improve turnover number .
Data Contradiction Analysis
Example: Discrepancies in triazole regioselectivity (1,4- vs. 1,5-substitution) may arise from solvent polarity or catalyst loading. Replicate reactions with controlled Cu(I) concentrations (0.1–1.0 equiv.) and monitor via LC-MS to isolate kinetic vs. thermodynamic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
